molecular formula C19H23N5O3S B2949261 6-methyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 2380098-53-1

6-methyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2949261
CAS No.: 2380098-53-1
M. Wt: 401.49
InChI Key: MOCMSDZEVHKMPU-UHFFFAOYSA-N
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Description

6-methyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step reactions. One common approach is the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-cycloamino-4-methylpyrimidin-5-yl)-3-oxopropionoates, followed by cyclization to form the thiazolopyrimidine core . The reaction conditions often include the use of aromatic aldehydes, triethyl orthoformate, or dimethylformamide dimethyl acetal as C1 synthons .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-methyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

6-methyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-12-8-20-18(21-9-12)27-15-3-5-23(6-4-15)16(25)7-14-11-28-19-22-10-13(2)17(26)24(14)19/h8-10,14-15H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCMSDZEVHKMPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3CSC4=NC=C(C(=O)N34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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